molecular formula C22H25NO5 B2600122 methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate CAS No. 2034238-73-6

methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate

Cat. No.: B2600122
CAS No.: 2034238-73-6
M. Wt: 383.444
InChI Key: IHQOPMFJCOHFKJ-UHFFFAOYSA-N
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Description

Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester linked to a carbamoyl group, which is further connected to a hydroxy-phenylethyl moiety. The presence of the oxan-4-yl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative, which undergoes esterification to form the methyl benzoate. This intermediate is then subjected to a series of reactions involving carbamoylation and subsequent addition of the hydroxy-phenylethyl group. The oxan-4-yl group is introduced through a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

The major products formed from these reactions include ketones, amines, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The hydroxy and carbamoyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenylethyl moiety may interact with hydrophobic pockets, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-2-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}benzoate: Similar structure with a triazinyl group instead of the oxan-4-yl group.

    4-Hydroxy-2-quinolones: Compounds with a similar hydroxy group but different core structure.

Uniqueness

Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-27-21(25)17-9-7-16(8-10-17)20(24)23-15-22(26,18-5-3-2-4-6-18)19-11-13-28-14-12-19/h2-10,19,26H,11-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQOPMFJCOHFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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